molecular formula C8H18O3Si B1506018 3-(Carbomethoxy)propyldimethylmethoxysilane CAS No. 204641-79-2

3-(Carbomethoxy)propyldimethylmethoxysilane

Cat. No.: B1506018
CAS No.: 204641-79-2
M. Wt: 190.31 g/mol
InChI Key: PTJLOOVRFUOYQC-UHFFFAOYSA-N
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Description

3-(Carbomethoxy)propyldimethylmethoxysilane, also known as methyl 4-[methoxy(dimethyl)silyl]butanoate, is a chemical compound used for industrial and scientific research . It is supplied by various companies worldwide .

Scientific Research Applications

Direct Amidation of Carboxylic Acids

Methyltrimethoxysilane (MTM) has been utilized as an effective, inexpensive, and safe reagent for the direct amidation of carboxylic acids with amines. This approach offers two simple workup procedures that yield pure amide products without the need for further purification, highlighting the utility of silane compounds in facilitating organic synthesis reactions (Braddock, Davies, & Lickiss, 2022).

Functional Polysiloxanes for Hydrophilic Applications

Silane compounds have been instrumental in the novel synthesis of functional polysiloxanes, demonstrating their applications in producing materials with significant hydrophilicity. This synthesis involves reacting functional alkenes with dimethoxy(methyl)silyl)propane-1-thiol in near-quantitative yields using a photoinitiated thiol–ene click reaction. Such functional polysiloxanes exhibit fluorescence properties and are utilized for hydrophilic modification of materials, indicating their potential in biomedical fields (Cao et al., 2017).

Surface Functionalization and Stability

The issue of surface functionality loss derived from aminosilanes, such as in 3-aminopropylsilane-functionalized silica surfaces, has been addressed by exploring different types of aminosilanes and their reaction conditions. This research is crucial for applications requiring stable amine-functionalized surfaces in aqueous media, providing insights into preparing hydrolytically stable surfaces (Smith & Chen, 2008).

Novel Synthesis Methods and Applications

Silane compounds are integral in developing novel synthesis methods for functional materials. For instance, telomerization of trimethylvinylsilane with methyl propionate produces organosilicon compounds containing the carbomethoxyl group, showcasing the versatility of silane chemistry in creating diverse organic compounds (Terent’ev, 1983).

Rapid Prototyping of Polydimethylsiloxane

Advancements in rapid prototyping techniques have leveraged silane-based chemistry to print polydimethylsiloxane directly, bypassing the need for masks or sacrificial mold production. This innovation facilitates the rapid production of complex chip geometries for lab-on-a-chip applications, demonstrating the significant impact of silane compounds on material science and engineering (Femmer, Kuehne, & Wessling, 2014).

Properties

IUPAC Name

methyl 4-[methoxy(dimethyl)silyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3Si/c1-10-8(9)6-5-7-12(3,4)11-2/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJLOOVRFUOYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716908
Record name Methyl 4-[methoxy(dimethyl)silyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204641-79-2
Record name Methyl 4-[methoxy(dimethyl)silyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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